molecular formula C15H22N2O2 B8158807 4-Amino-3-pyrrolidin-1-yl-benzoic acid tert-butyl ester

4-Amino-3-pyrrolidin-1-yl-benzoic acid tert-butyl ester

Cat. No.: B8158807
M. Wt: 262.35 g/mol
InChI Key: GSPVJGBNDVNVSP-UHFFFAOYSA-N
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Description

4-Amino-3-pyrrolidin-1-yl-benzoic acid tert-butyl ester: is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of an amino group, a pyrrolidine ring, and a tert-butyl ester group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-pyrrolidin-1-yl-benzoic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-pyrrolidin-1-yl-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, 4-Amino-3-pyrrolidin-1-yl-benzoic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on their specific structural modifications.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-pyrrolidin-1-yl-benzoic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and amino group can form hydrogen bonds and other interactions with the active sites of proteins, influencing their function.

Comparison with Similar Compounds

    4-Amino-3-pyrrolidin-1-yl-benzoic acid: Lacks the tert-butyl ester group.

    4-Amino-3-pyrrolidin-1-yl-benzoic acid methyl ester: Contains a methyl ester group instead of a tert-butyl ester.

    4-Amino-3-pyrrolidin-1-yl-benzoic acid ethyl ester: Contains an ethyl ester group instead of a tert-butyl ester.

Uniqueness: The presence of the tert-butyl ester group in 4-Amino-3-pyrrolidin-1-yl-benzoic acid tert-butyl ester imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different ester groups.

Properties

IUPAC Name

tert-butyl 4-amino-3-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)11-6-7-12(16)13(10-11)17-8-4-5-9-17/h6-7,10H,4-5,8-9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPVJGBNDVNVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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